molecular formula C20H14N2O4S B095654 4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid CAS No. 18268-54-7

4-((2-Hydroxy-1-naphthyl)azo)naphthalenesulphonic acid

Cat. No.: B095654
CAS No.: 18268-54-7
M. Wt: 378.4 g/mol
InChI Key: JSAKRLDIZOGQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OPC 51803 involves several steps, starting with the preparation of the benzazepine core. The key steps include:

Industrial Production Methods: Industrial production of OPC 51803 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

Chemical Reactions Analysis

Types of Reactions: OPC 51803 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of OPC 51803, which can be used for further research and development .

Scientific Research Applications

OPC 51803 has a wide range of scientific research applications:

Mechanism of Action

OPC 51803 exerts its effects by selectively binding to the vasopressin V2 receptor. This binding activates the receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) production. The elevated cAMP levels result in enhanced water reabsorption in the kidneys, thereby reducing urine output. The compound’s selectivity for the V2 receptor over other vasopressin receptors (V1a and V1b) is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Comparison: OPC 51803 is unique in its nonpeptide structure, which offers advantages such as oral bioavailability and stability. Unlike peptide-based agonists like dDAVP, OPC 51803 does not require injection and has a longer half-life. Compared to antagonists like Tolvaptan and Conivaptan, OPC 51803 specifically activates the V2 receptor, making it more suitable for conditions requiring enhanced antidiuretic action .

Properties

CAS No.

18268-54-7

Molecular Formula

C20H14N2O4S

Molecular Weight

378.4 g/mol

IUPAC Name

4-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonic acid

InChI

InChI=1S/C20H14N2O4S/c23-18-11-9-13-5-1-2-6-14(13)20(18)22-21-17-10-12-19(27(24,25)26)16-8-4-3-7-15(16)17/h1-12,23H,(H,24,25,26)

InChI Key

JSAKRLDIZOGQTN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)O)O

Key on ui other cas no.

18268-54-7

solubility

0.07 M

Origin of Product

United States

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